Methyl glycyrrhetate
Overview
Description
Methyl glycyrrhetate is a chemical compound derived from Glycyrrhiza uralensis Fisch., commonly known as licorice. It is the ester of methyl alcohol and glycyrrhizic acid. This compound is known for its various biological activities and is used in scientific research for its potential therapeutic properties .
Preparation Methods
Methyl glycyrrhetate can be synthesized through the Fischer esterification of glycyrrhetinic acid with methanol. The reaction typically involves heating glycyrrhetinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl glycyrrhetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl glycyrrhetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studies have shown its potential in modulating biological pathways and its use in cell culture experiments.
Medicine: It has been investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the formulation of cosmetics and skincare products due to its soothing and anti-inflammatory properties
Mechanism of Action
The mechanism of action of methyl glycyrrhetate involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the activity of enzymes like cyclooxygenase and lipoxygenase. It also affects the expression of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it has been shown to interfere with viral replication, making it a potential antiviral agent .
Comparison with Similar Compounds
Methyl glycyrrhetate is unique compared to other similar compounds due to its specific ester structure and biological activities. Similar compounds include:
Glycyrrhetinic acid: The parent compound from which this compound is derived.
Glycyrrhizic acid: Another derivative of glycyrrhetinic acid with different biological properties.
Glycyrrhetinyl stearate: A derivative used in cosmetics for its emollient properties
This compound stands out due to its specific ester linkage, which imparts unique properties and potential therapeutic applications.
Properties
IUPAC Name |
methyl 10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVRCBSQPCSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1477-44-7 | |
Record name | 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
Record name | 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034516 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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